molecular formula C8H10N2O2S B129888 3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid CAS No. 154274-58-5

3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid

Cat. No. B129888
M. Wt: 198.24 g/mol
InChI Key: RAGYXAHANRFQSO-UHFFFAOYSA-N
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Patent
US05296603

Procedure details

An aqueous solution obtained by dissolving 9.1 g of sodium hydroxide in 90 ml of water was added to 5.8 g (46%) of methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2carboxylate (Compound No. 16) obtained in Example 1 and the resultant mixture was heated under reflux for 2 hours. After cooling followed by neutralization with concentrated hydro-chloric acid, the solvent was distilled off. Methanol was added to the residue and the crystals thus formed were taken by filtration and thoroughly washed with water to obtain 1.7 g of 3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid. Yield: 38%.
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2carboxylate
Quantity
5.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C([N:6]1[CH2:11][CH2:10][C:9]2[S:12][C:13]([C:16]([O:18]C)=[O:17])=[C:14]([NH2:15])[C:8]=2[CH2:7]1)(=O)C.Cl>O>[NH2:15][C:14]1[C:8]2[CH2:7][NH:6][CH2:11][CH2:10][C:9]=2[S:12][C:13]=1[C:16]([OH:18])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
9.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Two
Name
methyl 5-acetyl-3-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2carboxylate
Quantity
5.8 g
Type
reactant
Smiles
C(C)(=O)N1CC2=C(CC1)SC(=C2N)C(=O)OC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An aqueous solution obtained
CUSTOM
Type
CUSTOM
Details
16) obtained in Example 1
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Methanol was added to the residue
CUSTOM
Type
CUSTOM
Details
the crystals thus formed
FILTRATION
Type
FILTRATION
Details
were taken by filtration
WASH
Type
WASH
Details
thoroughly washed with water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(SC2=C1CNCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.